molecular formula C9H9BrO2 B6281414 rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1820580-17-3

rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B6281414
CAS No.: 1820580-17-3
M. Wt: 229.1
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Description

rac-(3R,4R)-3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chiral benzopyran derivative featuring a bromine substituent at position 3 and a hydroxyl group at position 3. Its racemic nature (rac-) indicates a 1:1 mixture of enantiomers, which may influence its physicochemical and biological properties. Benzopyrans are privileged scaffolds in medicinal chemistry due to their structural versatility and presence in bioactive molecules. This compound’s molecular formula is C₉H₉BrO₂, with a molecular weight of 229.07 g/mol .

Properties

CAS No.

1820580-17-3

Molecular Formula

C9H9BrO2

Molecular Weight

229.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a suitable precursor, followed by cyclization to form the benzopyran ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial in industrial settings to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: Formation of various substituted benzopyran derivatives, depending on the nucleophile used.

Scientific Research Applications

rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues Overview

The following compounds share the benzopyran/benzothiopyran core but differ in substituents, heteroatoms, or stereochemistry:

Compound Name Substituent(s) Heteroatom Molecular Weight (g/mol) CAS Number Key Properties/Notes
rac-(3R,4R)-3-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol Br (C3), OH (C4) O 229.07 1270291-39-8 Racemic mixture; bromine enhances electrophilicity
(4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-ol F (C7), OH (C4) O 168.17 1270296-57-5 Enantiopure (4R); stored at 4°C
(4R)-6-Bromo-3,4-dihydro-2H-1-benzopyran-4-ol Br (C6), OH (C4) O 229.07 1270291-39-8 Bromine at C6; same MW as target compound
(4R)-6-Bromo-3,4-dihydro-2H-1-benzothiopyran-4-ol Br (C6), OH (C4) S 245.14 1305712-23-5 Sulfur replaces oxygen; higher reactivity potential
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid F (C6), COOH (C4) O 184.28 2138194-85-9 Carboxylic acid group; increased acidity

Key Comparative Analysis

Substituent Position and Electronic Effects
  • Bromine vs. Fluorine, being smaller and highly electronegative, may enhance metabolic stability in the 7-fluoro derivative .
  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound enables hydrogen bonding, while the carboxylic acid in the C4-carboxy analogue increases hydrophilicity and acidity (pKa ~4-5) .
Heteroatom Substitution
  • Oxygen vs. Sulfur : Replacing oxygen with sulfur in the benzothiopyran analogue (CAS 1305712-23-5) increases molecular weight (245.14 g/mol) and alters ring conformation due to sulfur’s larger atomic radius. Sulfur’s lower electronegativity may enhance nucleophilicity .
Stereochemical Considerations
  • The target compound’s racemic mixture contrasts with enantiopure derivatives like (4R)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-ol. Enantiopurity is critical in drug design, as biological systems often exhibit stereoselectivity .

Research Implications

  • Synthetic Utility : Brominated benzopyrans serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine-substituted derivatives are explored for PET imaging .

Biological Activity

The compound rac-(3R,4R)-3-bromo-3,4-dihydro-2H-1-benzopyran-4-ol, also known as trans-3-bromo-3,4-dihydro-2H-chromen-4-ol, is a member of the benzopyran family. This class of compounds has garnered significant interest due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article provides a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • Molecular Formula : C9H9BrO2
  • Molecular Weight : 227.07 g/mol
  • SMILES Notation : C1C@@HBr
  • InChI Key : IRKFPBGYQHADRB-CBAPKCEASA-N

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on smooth muscle relaxation and potential neuropharmacological effects.

Smooth Muscle Relaxation

Research indicates that derivatives of benzopyrans exhibit relaxant properties on smooth muscle tissues. Studies have shown that compounds related to cromakalim, a well-known potassium channel opener, demonstrate enhanced relaxant activity in isolated tracheal spirals from guinea pigs. The rank order of potency for various substituents has been established, suggesting that the structural modifications significantly influence biological activity .

Study 1: Relaxant Activity in Guinea Pig Trachea

A comparative study evaluated the relaxant effects of various benzopyran derivatives, including this compound. The findings suggested that this compound could act as a potassium channel opener similar to cromakalim, enhancing relaxation responses in smooth muscle tissues .

Study 2: Neuropharmacological Effects

Another study focused on the anxiolytic properties of 3-amino derivatives of benzopyrans. While not directly testing this compound, it provided insights into the potential for similar compounds to exhibit significant affinity for serotonin receptors (5-HT1A), which are crucial for anxiety modulation . The results indicated that structural modifications could lead to compounds with enhanced receptor selectivity and agonistic activity.

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+228.98587137.9
[M+Na]+250.96781142.0
[M+NH4]+246.01241143.8
[M+K]+266.94175142.0
[M-H]-226.97131140.2

Table 2: Relaxant Activity Comparison

Compound NameRelaxation Potency (relative to cromakalim)
rac-(3R,4R)-3-bromo-3,4-dihydro-2H-benzopyranEnhanced
CromakalimStandard
Other AnaloguesVaried (CF3 > CN > C2H5 > CH3)

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